molecular formula C13H19BO2 B8200353 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200353
M. Wt: 218.10 g/mol
InChI Key: HZBDNJVQDZVZBJ-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a dioxaborinane ring attached to a phenyl group substituted with a tert-butyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . This method is favored due to its efficiency and the stability of the resulting organoboron compounds.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds under mild conditions, making it suitable for large-scale synthesis . The use of palladium catalysts and organoboron reagents in this process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into boranes or other reduced boron species.

    Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds, each with distinct properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane exerts its effects involves the formation of stable boron-oxygen or boron-carbon bonds. These interactions are crucial in various catalytic processes and in the stabilization of reactive intermediates. The compound’s ability to participate in transmetalation reactions with palladium catalysts is a key aspect of its utility in Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its versatility in forming stable complexes and participating in various chemical reactions makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDNJVQDZVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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